1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a nitro group attached to the pyrazole ring. The incorporation of fluorine into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitro-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium azide, and iron powder. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyrazoles are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance the binding affinity and selectivity of the compound for its target . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
2-Fluoroethanol: A simple fluorinated alcohol used in the synthesis of various fluorinated compounds.
4-Methyl-3-nitro-1H-pyrazole: The parent compound without the fluoroethyl group, which lacks the unique properties imparted by fluorine.
1-(2-Fluoroethyl)-1H-pyrazole: A similar compound without the nitro group, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluoroethyl and nitro groups, which impart distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c1-5-4-9(3-2-7)8-6(5)10(11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVFXYPOOCHJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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